An In-depth Technical Guide to Tos-PEG3-methyl ester
An In-depth Technical Guide to Tos-PEG3-methyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for Tos-PEG3-methyl ester, a versatile heterobifunctional crosslinker. This document is intended to serve as a valuable resource for researchers in bioconjugation, drug delivery, and proteomics.
Core Chemical Properties
Tos-PEG3-methyl ester is a polyethylene (B3416737) glycol (PEG) linker functionalized with a tosyl group at one terminus and a methyl ester at the other. The presence of the hydrophilic PEG chain enhances the water solubility of molecules to which it is conjugated.[1][2]
Table 1: Physicochemical Properties of Tos-PEG3-methyl ester
| Property | Value | Source |
| Chemical Name | Propanoic acid, 3-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]-, methyl ester | [3] |
| Molecular Formula | C₁₅H₂₂O₇S | [4] |
| Molecular Weight | 346.4 g/mol | [4] |
| CAS Number | 2468714-93-2 | [5] |
| Appearance | Solid or liquid | [2] |
| Purity | Typically ≥95% | [6] |
| Storage | Store at -20°C, keep dry and avoid sunlight | [7] |
Reactivity and Functional Groups
The utility of Tos-PEG3-methyl ester stems from its two distinct functional groups:
-
Tosyl Group (Tos) : The tosyl group is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution.[1][8] This allows for efficient conjugation to nucleophiles such as the primary amines (e.g., lysine (B10760008) residues in proteins) and thiols (e.g., cysteine residues).[8]
-
Methyl Ester Group : The methyl ester can be hydrolyzed under strong basic conditions to yield a carboxylic acid.[1] This unmasked carboxyl group can then be activated (e.g., with EDC/NHS) for subsequent conjugation to primary amines.
Applications in Research and Drug Development
Tos-PEG3-methyl ester is a valuable tool in a variety of applications, including:
-
Bioconjugation : The tosyl group's reactivity towards nucleophiles makes this linker ideal for attaching the PEG spacer to proteins, peptides, and other biomolecules. This process, known as PEGylation, can improve the solubility, stability, and pharmacokinetic profile of therapeutic proteins.
-
PROTAC® Development : As a PEG-based linker, Tos-PEG3-methyl ester can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[9][10][11] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG linker component can enhance the solubility and cell permeability of the PROTAC.
-
Surface Modification : The linker can be used to modify surfaces, such as nanoparticles and self-assembled monolayers, to introduce a hydrophilic PEG layer, which can reduce non-specific protein binding.
Experimental Protocols
The following are representative protocols for the use of Tos-PEG3-methyl ester in common applications. Researchers should optimize these protocols for their specific molecules and experimental conditions.
General Protocol for Conjugation to a Primary Amine
This protocol describes the reaction of the tosyl group with a primary amine.
Materials:
-
Tos-PEG3-methyl ester
-
Amine-containing molecule (e.g., protein, peptide)
-
Aprotic polar solvent (e.g., DMSO, DMF)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Reaction buffer (e.g., PBS, HEPES, borate (B1201080) buffer, pH 7-9)
Procedure:
-
Dissolve the amine-containing molecule in the reaction buffer.
-
Dissolve Tos-PEG3-methyl ester in a small amount of aprotic polar solvent.
-
Add the Tos-PEG3-methyl ester solution to the amine-containing molecule solution.
-
Add the tertiary amine base to the reaction mixture. The final concentration of the base will depend on the specific reactants.
-
Allow the reaction to proceed at room temperature for several hours to overnight.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
-
Purify the conjugate using a suitable method (e.g., dialysis, size exclusion chromatography).
Hydrolysis of the Methyl Ester
This protocol describes the conversion of the methyl ester to a carboxylic acid.
Materials:
-
Tos-PEG3-methyl ester conjugate
-
Aqueous base (e.g., 1 M NaOH)
-
Acid for neutralization (e.g., 1 M HCl)
Procedure:
-
Dissolve the Tos-PEG3-methyl ester conjugate in a suitable solvent.
-
Add the aqueous base to the solution.
-
Stir the reaction at room temperature and monitor the hydrolysis by LC-MS.
-
Once the reaction is complete, neutralize the solution with the acid.
-
Purify the resulting carboxylic acid-terminated conjugate.
Quantitative Data
Table 2: Spectral Data for Tos-PEG3-methyl ester
| Data Type | Description | Source |
| ¹H NMR | Spectrum available from supplier. | [6] |
Table 3: Solubility of a Structurally Related Compound (Tos-PEG3)
| Solvent | Solubility | Source |
| Water | 10 mg/mL (with sonication) | [2] |
| DMSO | 100 mg/mL (with sonication and warming) | [2] |
| Ethanol | 100 mg/mL (with sonication) | [2] |
Note: This solubility data is for the related compound Tos-PEG3 and should be used as an estimation for Tos-PEG3-methyl ester.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of Tos-PEG3-methyl ester.
Caption: Workflow for the bioconjugation of a biomolecule using Tos-PEG3-methyl ester.
Caption: A logical workflow for the synthesis of a PROTAC using Tos-PEG3-methyl ester.
Safety and Handling
A safety data sheet (SDS) for Tos-PEG3-methyl ester may be available from the supplier.[5][12] It is recommended to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses. For a similar, non-hazardous PEG-maleimide compound, no specific first aid measures are required for eye contact, skin contact, or ingestion beyond precautionary flushing and washing. However, it is always best to consult the specific SDS for the product being used. For a generic fatty acid methyl ester, it is not classified as hazardous.[13]
Ordering and Availability
Tos-PEG3-methyl ester is commercially available from various suppliers of biochemicals and PEG linkers.[5][6] It is typically sold in quantities ranging from milligrams to grams.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tos-PEG3-methyl ester [chembk.com]
- 4. Tos-PEG3-methyl ester | C15H22O7S | CID 154573035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tos-PEG3-methyl ester, 2468714-93-2 | BroadPharm [broadpharm.com]
- 7. labsolu.ca [labsolu.ca]
- 8. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 9. Tos-PEG3-C2-methyl ester - Immunomart [immunomart.com]
- 10. Tos-PEG3-C2-methyl ester - Immunomart [immunomart.com]
- 11. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. regi.com [regi.com]
